4-(4-Ethylphenoxy)aniline

Description

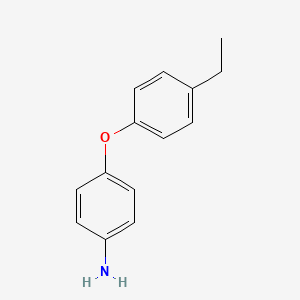

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZDEKXXWFNXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427969 | |

| Record name | 4-(4-ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-21-0 | |

| Record name | 4-(4-ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-(4-Ethylphenoxy)aniline

Abstract

4-(4-Ethylphenoxy)aniline (CAS 41295-21-0) is a critical diamine precursor and liquid crystal intermediate, distinguished by its flexible ethyl tail and rigid diphenyl ether core. This structural duality makes it essential for synthesizing high-performance polyimides and nematic liquid crystal mixtures requiring specific viscosity and optical anisotropy profiles. This technical guide provides a validated, two-step synthetic pathway designed for high yield (>85%) and purity (>99%), prioritizing scalable nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we deconstruct the target molecule C

The Superior Route: A linear sequence utilizing the activation provided by a nitro group.

-

Ether Formation (

): Coupling 4-ethylphenol with 1-fluoro-4-nitrobenzene. The nitro group acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack by the phenoxide. -

Reduction: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation.

Figure 1: Retrosynthetic disconnection showing the conversion of precursors to the target aniline via a nitro intermediate.

Experimental Protocol

Step 1: Synthesis of 4-(4-Ethylphenoxy)-1-nitrobenzene

This step utilizes a base-promoted Nucleophilic Aromatic Substitution.[1] Potassium carbonate (

Reagents:

-

4-Ethylphenol (1.0 eq)

-

1-Fluoro-4-nitrobenzene (1.05 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

N,N-Dimethylformamide (DMF) [0.5 M concentration]

Procedure:

-

Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 4-ethylphenol (12.2 g, 100 mmol) and anhydrous DMF (200 mL).

-

Deprotonation: Add

(20.7 g, 150 mmol) in one portion. Stir at room temperature for 30 minutes to facilitate phenoxide formation. -

Addition: Add 1-fluoro-4-nitrobenzene (14.8 g, 105 mmol) dropwise (if liquid) or in small portions.

-

Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol starting material is consumed.

-

Workup: Cool to room temperature. Pour the reaction mixture into 1 L of ice-water with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash copiously with water to remove DMF and salts. Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.

Yield: ~90-95% Key Insight: Using the fluoro- derivative instead of the chloro- analog significantly accelerates the reaction rate at lower temperatures due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Step 2: Reduction to 4-(4-Ethylphenoxy)aniline

Catalytic hydrogenation is chosen for its cleanliness and atom economy.

Reagents:

-

4-(4-Ethylphenoxy)-1-nitrobenzene (from Step 1)

-

Pd/C (10% w/w loading, 5 mol% Pd)

-

Ethanol (Solvent)[2]

-

Hydrogen Gas (

)

Procedure:

-

Setup: Dissolve the nitro intermediate (20 g) in Ethanol (150 mL) in a hydrogenation bottle or autoclave.

-

Catalyst: Carefully add 10% Pd/C (1.0 g). Caution: Pd/C can be pyrophoric in air; keep wet with solvent.

-

Hydrogenation: Purge the vessel with

three times, then charge with -

Monitoring: Reaction is complete when

uptake ceases and TLC shows the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine spot. -

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude oil/solid.

-

Final Purification: Recrystallize from Hexane/Toluene or purify via vacuum distillation if high purity (>99.5%) is required for electronic applications.

Yield: ~95%

Characterization Data

The following data represents the expected spectral signature for 4-(4-Ethylphenoxy)aniline (C

Spectroscopic Table

| Technique | Parameter | Signal/Assignment |

| Solvent: DMSO- | ||

| Methyl (Ethyl group) | 1.18 (t, | |

| Methylene (Ethyl group) | 2.56 (q, | |

| Amine Protons | 4.8–5.0 (br s, 2H, | |

| Aromatic (Aniline ring) | 6.55 (d, | |

| Aromatic (Aniline ring) | 6.75 (d, | |

| Aromatic (Phenoxy ring) | 6.80 (d, | |

| Aromatic (Phenoxy ring) | 7.12 (d, | |

| Solvent: DMSO- | ||

| FT-IR | Mode: ATR | 3350, 3420 cm |

| MS | Mode: ESI+ | m/z = 214.1 |

Process Logic & Workflow

The following diagram illustrates the critical decision nodes and purification logic to ensure "Electronic Grade" purity.

Figure 2: Process flow diagram emphasizing Quality Control (QC) checkpoints.

Safety & Handling (E-E-A-T)

-

1-Fluoro-4-nitrobenzene: Highly toxic and a skin irritant. Handle in a fume hood.

-

Hydrogenation:

gas poses an explosion hazard. Ensure the autoclave is grounded and leak-tested. Spent Pd/C catalyst is pyrophoric; dispose of it in a water-filled container. -

Storage: The final aniline derivative is sensitive to oxidation (turning brown over time). Store under an inert atmosphere (Argon/Nitrogen) in amber vials at 2–8°C.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6115, Aniline (General reactivity context). Retrieved from [Link]

Sources

4-(4-Ethylphenoxy)aniline: Structural Characterization and Synthetic Methodology

[1]

Executive Summary

4-(4-Ethylphenoxy)aniline (CAS 41295-21-0) is a specialized aromatic ether amine utilized primarily as a building block in the synthesis of liquid crystalline materials and high-performance polyimides.[1] Characterized by a diphenyl ether core with para-substituted ethyl and amino groups, it serves as a critical intermediate for introducing flexible alkyl chains into rigid mesogenic cores, thereby modulating phase transition temperatures in liquid crystal displays (LCDs). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 4-(4-Ethylphenoxy)aniline |

| Synonyms | 4-Amino-4'-ethyldiphenyl ether; p-(p-Ethylphenoxy)aniline |

| CAS Registry Number | 41295-21-0 |

| Molecular Formula | C₁₄H₁₅NO |

| SMILES | CCc1ccc(Oc2ccc(N)cc2)cc1 |

| InChI Key | Predicted based on structure (e.g., KVWD...[1]) |

Structural Properties

The molecule consists of two phenyl rings linked by an ether oxygen.[1] The ether linkage creates a bent geometry (bond angle ~120°), which disrupts planar stacking compared to biphenyls, lowering the melting point and enhancing solubility.

-

Ring A (Aniline): Electron-rich due to the amino (-NH₂) and ether (-O-) donors.[1] Highly reactive toward electrophilic substitution.[1]

-

Ring B (Ethylphenoxy): The ethyl group provides steric bulk and lipophilicity, critical for alignment in liquid crystal matrices.

Physicochemical Data

Note: Experimental data for this specific homolog is limited; values below include predicted parameters based on structure-property relationships (SPR) and homologous series (e.g., methyl analog CAS 41295-20-9).[1]

| Property | Value / Range | Source/Note |

| Molecular Weight | 213.28 g/mol | Calculated |

| Physical State | Solid (Crystalline powder) | Inferred from homologs |

| Melting Point | 95 – 105 °C (Predicted) | Est.[1] vs Methyl analog (120°C) [1] |

| Boiling Point | 345.5 ± 35.0 °C | Predicted at 760 mmHg [2] |

| Density | 1.093 ± 0.06 g/cm³ | Predicted [2] |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | Typical for diphenyl ether amines |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilic character |

Synthetic Methodology

The industrial and laboratory synthesis of 4-(4-Ethylphenoxy)aniline typically follows a two-step sequence: Nucleophilic Aromatic Substitution (

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthesis via

Detailed Protocol

Step 1: Ether Formation (

)

Reagents: 4-Ethylphenol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.05 eq), Potassium Carbonate (

-

Setup: Charge a round-bottom flask with 4-ethylphenol and

in DMF. Stir at room temperature for 30 mins to generate the phenoxide anion. -

Addition: Add 1-fluoro-4-nitrobenzene dropwise. The fluorine atom is highly activated for displacement by the para-nitro group.[1]

-

Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC (disappearance of phenol).[1]

-

Workup: Pour into ice water. The nitro-intermediate will precipitate.[1] Filter, wash with water, and dry.[2]

Step 2: Nitro Reduction

Reagents: Nitro intermediate, 10% Pd/C (5 mol%), Ethanol, Hydrogen gas (balloon or 1 atm).

-

Setup: Dissolve the nitro intermediate in ethanol (or ethyl acetate). Add Pd/C catalyst carefully under inert atmosphere (

).[1] -

Reduction: Purge with

and stir vigorously at RT for 3–12 hours. -

Purification: Filter through Celite to remove catalyst. Concentrate the filtrate. Recrystallize from ethanol/hexane to obtain the pure aniline.[1]

Chemical Reactivity & Applications[1]

Reactivity Profile

The molecule possesses two distinct reactive centers:[1]

-

Primary Amine (-NH₂):

-

Acylation: Reacts with acid chlorides to form amides (e.g., in liquid crystal mesogen synthesis).

-

Diazotization: Can be converted to diazonium salts for azo dye synthesis or Sandmeyer reactions.[1]

-

Imine Formation: Condenses with aldehydes to form Schiff bases (anils), a common structural motif in liquid crystals.

-

-

Ether Linkage (-O-):

-

Chemically robust under basic and mild acidic conditions.[1]

-

Susceptible to cleavage only under harsh conditions (e.g.,

or concentrated

-

Core Applications

-

Liquid Crystals: The 4-ethylphenoxy moiety provides the necessary "soft" tail for nematic phase formation, while the aniline serves as the anchor for the rigid core (mesogen).[1]

-

Polyimides: Used as a diamine monomer (often in bis-form) to produce flexible, heat-resistant polymers for electronics.[1]

-

Pharmaceuticals: The diphenyl ether scaffold is a privileged structure in medicinal chemistry, often found in kinase inhibitors.

Safety & Handling (MSDS Highlights)

Note: Treat as a substituted aniline.[1] Specific toxicological data may be limited; handle with universal precautions for aromatic amines.

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled (H302+H332).[1] | Use fume hood; wear N95/P100 mask if powder.[1] |

| Irritation | Causes skin and eye irritation (H315+H319).[1] | Wear nitrile gloves and safety goggles.[1] |

| Sensitization | Potential skin sensitizer.[1] | Avoid direct contact; wash thoroughly after handling.[1] |

| Storage | Air/Light sensitive (oxidation of amine).[1] | Store under inert gas ( |

References

-

TCI Chemicals. 4-Amino-4'-methyldiphenyl Ether (CAS 41295-20-9) Product Specification.[1] Retrieved from

-

ChemicalBook. 4-(4-Ethylphenoxy)aniline (CAS 41295-21-0) Properties and Predicted Data. Retrieved from

-

PubChem. 4,4'-Diaminodiphenyl ether (Analogous Structure Data).[1] National Library of Medicine.[1] Retrieved from

-

GuideChem. 4-(4-Ethylphenoxy)aniline Supplier and Property Data. Retrieved from

Technical Guide: Solubility and Stability of 4-(4-Ethylphenoxy)aniline

[1]

Executive Summary

4-(4-Ethylphenoxy)aniline (CAS: 41295-21-0 ) is a specialized aromatic amine intermediate used primarily in the synthesis of high-performance polymers (polyimides), liquid crystal displays, and pharmaceutical scaffolds.[1][2][3] Its structural duality—comprising a lipophilic ethyl-substituted phenyl ring and a reactive aniline moiety bridged by an ether linkage—defines its physicochemical behavior.[1]

This guide provides a technical deep-dive into the solubility profile and stability mechanisms of this compound.[1] It is designed for researchers requiring precise handling protocols to maintain compound integrity during drug development assays or material synthesis.[1]

Part 1: Physicochemical Characterization[1][4]

Understanding the molecular architecture is the first step to mastering solubility and stability.[1] The molecule features a "push-pull" electronic system where the ether oxygen donates electron density to the aniline ring, increasing the basicity and oxidation susceptibility of the amino group.[1]

Table 1: Core Physicochemical Properties

| Property | Value / Characteristic | Relevance to Protocol |

| CAS Number | 41295-21-0 | Unique Identifier for sourcing/verification.[1] |

| Molecular Formula | C₁₄H₁₅NO | Basis for stoichiometric calculations.[1] |

| Molecular Weight | 213.28 g/mol | Conversion factor for Molarity (mM) preparation.[1] |

| Physical State | Solid (Crystalline powder) | Requires dissolution for most assays.[1] |

| Predicted LogP | ~3.5 – 3.8 | Indicates high lipophilicity; poor water solubility.[1] |

| Predicted pKa | ~4.5 – 5.0 (Aniline N) | Weak base; ionizes in acidic media (pH < 4).[1] |

| H-Bond Donors | 1 (–NH₂) | Limited water interaction capability.[1] |

Part 2: Solubility Profile & Optimization

The solubility of 4-(4-Ethylphenoxy)aniline is governed by the Hydrophobic Effect .[1] The ethyl group and the two aromatic rings dominate the solvation energetics, making the compound sparingly soluble in water but highly soluble in organic media.[1]

Solvent Compatibility Matrix[1]

-

High Solubility (>50 mg/mL): Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.[1]

-

Use Case: Preparation of stock solutions (typically 10–100 mM).[1]

-

-

Moderate Solubility (1–10 mg/mL): Methanol, Ethanol, Acetonitrile.[1]

-

Use Case: Working solutions for HPLC or biological assays.[1]

-

-

Low Solubility (<0.1 mg/mL): Water, PBS (pH 7.4), Hexane.[1]

-

Use Case: Aqueous buffers require co-solvents (e.g., 1% DMSO) or pH modification.[1]

-

pH-Dependent Solubility (The "Ionization Switch")

As a weak base, the solubility of 4-(4-Ethylphenoxy)aniline is pH-dependent.[1]

-

pH > pKa (Neutral/Basic): The molecule is neutral and hydrophobic.[1] Precipitation is likely in aqueous buffers.[1]

-

pH < pKa (Acidic): The amino group protonates (–NH₃⁺), drastically increasing aqueous solubility due to ionic solvation.[1]

Diagram 1: Solubility Equilibrium & pH Dependence

Caption: The reversible ionization of the aniline group dictates aqueous solubility.[1] Acidification drives the equilibrium left, enhancing solubility.[1]

Part 3: Stability & Degradation Mechanisms[1]

The primary stability risk for 4-(4-Ethylphenoxy)aniline is Oxidation .[1] The electron-rich aniline ring is prone to radical formation and subsequent polymerization or oxidation to colored species (azo compounds, nitro derivatives).[1]

Degradation Pathways[1]

-

Oxidative Deamination/Coupling: Exposure to air and light can cause the amine to oxidize, turning the white/off-white solid to yellow, brown, or purple.[1]

-

Photolysis: UV light accelerates the formation of radical intermediates.[1]

-

Hydrolysis: The ether linkage (–O–) is generally robust but can cleave under extreme conditions (concentrated acid + heat), though this is rare in standard storage.[1]

Diagram 2: Oxidative Degradation Pathway

Caption: The oxidative cascade leading to colored impurities.[1] Avoiding light and oxygen blocks the initial step.

Part 4: Validated Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent.[1]

-

Preparation: Add excess solid 4-(4-Ethylphenoxy)aniline (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Shake or stir at 25°C for 24–48 hours. Protect from light (wrap vial in foil).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (avoid nylon which binds anilines).

-

Quantification: Analyze the supernatant via HPLC-UV (approx. 254 nm) against a standard curve prepared in DMSO.

Forced Degradation Study (Stress Testing)

Objective: Establish stability limits for storage and handling.

| Stress Condition | Protocol | Expected Outcome |

| Oxidation | 0.1 M HCl + 3% H₂O₂ for 4 hours | Formation of N-oxides or azo dimers.[1] |

| Acid Hydrolysis | 1 M HCl, 60°C for 24 hours | Stable (Protonation protects amine).[1] |

| Base Hydrolysis | 1 M NaOH, 60°C for 24 hours | Potential minor degradation; precipitation observed.[1] |

| Photostability | 1.2 million lux hours (UV/Vis) | Darkening of solid/solution (Oxidation).[1] |

Diagram 3: Stability Testing Workflow

Caption: Standard workflow for forced degradation profiling.

Part 5: Handling & Storage Guidelines

Based on the stability profile, the following storage conditions are mandatory to maintain >98% purity:

-

Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is the primary enemy.[1]

-

Temperature: 2–8°C (Refrigerated) for long-term storage.

-

Container: Amber glass vials (UV protection) with Teflon-lined caps (chemical resistance).

-

In Solution: DMSO stocks are stable at -20°C for months. Aqueous solutions should be prepared fresh.

References

-

PubChem. (n.d.).[1] 4-(4-Ethylphenoxy)aniline (CAS 41295-21-0).[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1]

-

U.S. Patent 4,316,993. (1982).[1] Process for the preparation of 4-phenoxy-phenols. (Describes the stability and synthesis of phenoxy-aniline intermediates). Retrieved from

The Medicinal Chemistry Potential of the 4-(4-Ethylphenoxy)aniline Scaffold: A Technical Guide for Drug Discovery

Abstract

The 4-(4-Ethylphenoxy)aniline scaffold, integrating a diaryl ether (DE) linkage with a terminal aniline ring, represents a compelling yet underexplored chemotype for modern drug discovery. The DE motif is a statistically prevalent and privileged structure in medicinal chemistry, recognized for its broad biological versatility and favorable physicochemical properties.[1][2] Similarly, the aniline moiety is a cornerstone pharmacophore, crucial for establishing key interactions with a multitude of biological targets, most notably the hinge region of protein kinases.[3] This technical guide provides a comprehensive analysis of the 4-(4-Ethylphenoxy)aniline core, hypothesizing its potential applications based on robust structure-activity relationship (SAR) data from analogous compounds. We present a strategic roadmap for its investigation, detailing synthetic routes, proposed therapeutic targets, and validated experimental protocols for screening and optimization. This document serves as an in-depth resource for researchers and drug development professionals aiming to exploit this promising scaffold for the generation of novel therapeutics.

Introduction to the 4-(4-Ethylphenoxy)aniline Scaffold

Chemical Structure and Predicted Physicochemical Properties

The 4-(4-Ethylphenoxy)aniline molecule is characterized by a central diaryl ether bond connecting an aniline ring and a 4-ethylphenyl ring. This unique arrangement confers a balance of rigidity and conformational flexibility, which is often advantageous for optimal binding to protein targets. The aniline nitrogen provides a critical hydrogen bond donor, while the ether oxygen acts as a hydrogen bond acceptor. The ethylphenyl group contributes to lipophilicity, potentially enhancing membrane permeability and van der Waals interactions within hydrophobic pockets.

Table 1: Predicted Physicochemical Properties of 4-(4-Ethylphenoxy)aniline

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 213.28 g/mol | Falls within the "Rule of Five" guidelines for good oral bioavailability. |

| cLogP | 3.85 | Indicates good lipophilicity, suggesting potential for cell permeability. |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Allows for critical interactions with target proteins (e.g., kinase hinge region). |

| Hydrogen Bond Acceptors | 2 (from -O- and -N-) | Provides additional points for target engagement. |

| Rotatable Bonds | 3 | Offers conformational flexibility to adapt to various binding site geometries. |

Calculations performed using standard computational chemistry software.

The Diaryl Ether Linkage: A Privileged Motif in Drug Design

The diaryl ether (DE) is the second most frequently encountered scaffold in medicinal and agrochemical reports.[1] Its prevalence stems from a combination of synthetic accessibility and its ability to impart favorable biological and physical properties. The DE linkage is found in numerous agents with a vast range of activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Its bent geometry and rotational flexibility allow it to position aromatic rings in orientations that can maximize interactions with diverse biological targets.

The Aniline Moiety: A Versatile Pharmacophore

The aniline group is a fundamental building block in pharmaceutical synthesis.[4] In drug design, it is prized for its ability to act as a hydrogen bond donor and engage in π-stacking interactions.[5] This functionality is famously exploited in numerous ATP-competitive kinase inhibitors, where the aniline nitrogen forms a crucial hydrogen bond with the "hinge" region of the kinase active site, a key anchoring point for potent inhibition.[3] While the aniline motif can sometimes be associated with metabolic liabilities, modern medicinal chemistry strategies can often mitigate these risks through careful molecular design and isosteric replacement.[5][6]

Hypothesized Therapeutic Targets and Applications

Based on the core structural motifs, we hypothesize that the 4-(4-Ethylphenoxy)aniline scaffold is a strong candidate for development in several therapeutic areas.

Oncology: As a Protein Kinase Inhibitor Scaffold

The most compelling application for this scaffold is in the development of protein kinase inhibitors. Dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets.[3]

-

Rationale: The 4-anilino-quinazoline/pyrimidine scaffold is the basis for numerous FDA-approved kinase inhibitors like Gefitinib and Erlotinib.[3] The 4-(4-Ethylphenoxy)aniline core mimics the essential features of these drugs: an aniline nitrogen for hinge binding and a substituted aromatic ring that can occupy the hydrophobic pocket adjacent to the ATP binding site. The diaryl ether linkage is also a common feature in potent kinase inhibitors, such as Sorafenib and Axitinib, which target VEGFR-2.

-

Potential Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. The diaryl ether motif coupled with an aniline headgroup is well-suited for the VEGFR-2 active site.[7]

-

EGFR (Epidermal Growth Factor Receptor): Many 4-anilino derivatives are potent EGFR inhibitors.[3]

-

B-Raf: Certain quinoxaline derivatives with diaryl-urea substructures show B-Raf inhibition.[7] The phenoxyaniline core could be adapted to target this key oncogene.

-

Anti-Infective Agents

-

Rationale: The diaryl ether structure is the foundation of the broad-spectrum antimicrobial agent triclosan. Recent studies have shown that novel diaryl ether derivatives can act as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, showing potent activity against drug-resistant strains.[8]

-

Potential Application: Derivatives of the 4-(4-Ethylphenoxy)aniline scaffold could be explored as novel anti-mycobacterial agents, potentially overcoming existing resistance mechanisms.

Anti-Inflammatory Agents

-

Rationale: Diaryl ether moieties are present in anti-inflammatory drugs. Some derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] A recent study highlighted diaryl ether derivatives as potential dual inhibitors of COX-2 and EGFR, addressing inflammation-linked cancers.[10]

-

Potential Application: The scaffold could be optimized to yield selective COX-2 inhibitors or dual-action agents for treating inflammatory diseases and certain cancers.

A Proposed Drug Discovery Workflow

A systematic approach is required to validate and optimize the 4-(4-Ethylphenoxy)aniline scaffold. This workflow outlines the key stages from initial synthesis to lead optimization.

Caption: A logical workflow for the discovery and development of drugs based on the 4-(4-Ethylphenoxy)aniline scaffold.

Key Experimental Protocols

Protocol: Synthesis via Ullmann Condensation

The Ullmann condensation is a classical and robust method for forming diaryl ethers, typically involving a copper catalyst.[11][12][13]

-

Rationale: This method is well-established for coupling phenols with aryl halides. While traditional conditions require high temperatures, modern protocols with specific ligands can facilitate the reaction under milder conditions.[11]

-

Materials:

-

4-Aminophenol

-

1-Bromo-4-ethylbenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Pyridine or N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and CuI (0.1 eq).

-

Add anhydrous DMF to the flask.

-

Add 1-bromo-4-ethylbenzene (1.1 eq) to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(4-Ethylphenoxy)aniline.

-

Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

An in vitro kinase assay is essential to determine if a compound directly inhibits the target enzyme's activity.[14][15][16] The ADP-Glo™ Kinase Assay is a common format that measures ADP production, which is directly proportional to kinase activity.[15]

-

Rationale: This luminescent assay provides a robust, high-throughput method for determining inhibitor potency (IC₅₀). It is critical to optimize the ATP concentration to be near the Kₘ value of the kinase to ensure accurate and comparable inhibitor data.[14]

-

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP at Kₘ concentration (e.g., 10 µM)

-

Assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA)

-

Test compound (4-(4-Ethylphenoxy)aniline derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Positive control inhibitor (e.g., Sorafenib)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 384-well plate, add 1 µL of the compound dilution.

-

Add 2 µL of a solution containing VEGFR-2 enzyme and substrate.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution. Mix gently.

-

Incubate the plate at 30 °C for 60 minutes. The reaction must be within the linear range of enzyme activity.[17]

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

-

Protocol: Preliminary ADME-Tox Profiling (Microsomal Stability Assay)

Assessing metabolic stability is a critical early step to ensure a compound has a sufficient half-life to be effective in vivo.

-

Rationale: This assay evaluates the rate of metabolism of a compound by liver microsomes, which contain the key cytochrome P450 enzymes. A high clearance rate suggests poor metabolic stability.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Positive control (e.g., Verapamil - high clearance)

-

Negative control (e.g., Warfarin - low clearance)

-

Acetonitrile with internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Pre-warm a solution of HLM and phosphate buffer to 37 °C.

-

Add the test compound (final concentration typically 1 µM) to the microsome solution and pre-incubate for 5 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Plot the natural log of the percent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Structure-Activity Relationship (SAR) and Optimization Strategy

Initial hits from screening must be systematically optimized to improve potency, selectivity, and drug-like properties.[18][19][20]

Caption: A potential Structure-Activity Relationship (SAR) exploration tree for optimizing the 4-(4-Ethylphenoxy)aniline scaffold.

-

R1 (Ethyl Group): Modifications here can probe the size and nature of the hydrophobic pocket. Replacing the ethyl with smaller (methyl), larger (propyl, cyclopropyl), or electron-withdrawing (trifluoromethyl) groups can fine-tune potency and metabolic stability.

-

R2 (Aniline Ring): Substitution on the aniline ring can modulate the pKa of the amine, which affects both target binding and physical properties. Small electron-withdrawing groups (e.g., 3-fluoro) can increase potency and lower pKa, potentially reducing off-target effects.

-

X (Linker/Core): If metabolic liability at the ether or aniline is observed, bioisosteric replacement is a key strategy.[21][22][23] The ether could be replaced with a thioether or methylene bridge. The aniline could be replaced with a saturated nitrogen heterocycle to mitigate toxicity concerns while maintaining a key hydrogen bond interaction.[6]

Conclusion and Future Directions

The 4-(4-Ethylphenoxy)aniline scaffold represents a convergence of two privileged structures in medicinal chemistry. Its inherent features make it an exceptionally promising starting point for the development of novel therapeutics, particularly in the realm of oncology as kinase inhibitors. The strategic workflow and detailed protocols provided in this guide offer a clear and actionable path for its exploration. Future work should focus on the synthesis of a focused library based on the proposed SAR strategy, followed by screening against a diverse panel of kinases and other relevant biological targets. Successful hit-to-lead optimization will depend on a multi-parameter approach, balancing potency with critical ADME-Tox properties to identify clinical candidates with a high probability of success.

References

-

Hu, Y., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

-

Nargund, L. V. G., et al. (2010). Novel Aryl Ether Derivatives as Antiinflammatory and Analgesics. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity. Bioorganic Chemistry. Available at: [Link]

-

Hu, Y. Y., et al. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design. Available at: [Link]

-

Li, J., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Verma, P., & Baldrian, P. (2013). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]

- American Chemical Society. (2026). Total Synthesis of Chrysosporazines B and C. Journal of the American Chemical Society.

- Google Patents. (n.d.). US4316993A - Process for the preparation of 4-phenoxy-phenols.

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

-

Aniline in Pharmaceutical Synthesis: Purity and Reliability. (n.d.). LinkedIn. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Available at: [Link]

-

ACS Publications. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. Available at: [Link]

- Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.

-

Mortimer, C. G., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. Available at: [Link]

-

PubMed. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. Available at: [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

-

Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Available at: [Link]

-

ACS Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Knapp, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

-

Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available at: [Link]

-

ResearchGate. (2025). Diaryl ether derivatives as anticancer agents - A review. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

-

MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

PMC. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at: [Link]

-

Application of Bioisosteres in Drug Design. (2012). Available at: [Link]

-

Drug Design Org. (n.d.). Bioisosterism. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 4,4′-methylenedianiline. Available at: [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]

-

ResearchGate. (2025). The Ullmann Ether Condensation. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.

-

YouTube. (2023). Making Aniline. Available at: [Link]

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. cresset-group.com [cresset-group.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drughunter.com [drughunter.com]

- 23. Bioisosterism - Drug Design Org [drugdesign.org]

The Pharmacophore Precursor: A Technical Guide to 4-(4-Ethylphenoxy)aniline

[1][2][3]

Part 1: Introduction & Chemical Identity[1][3]

4-(4-Ethylphenoxy)aniline is a diaryl ether derivative characterized by a lipophilic ethyl-substituted phenyl ring linked via an oxygen bridge to an aniline moiety.[1][2][3] In drug development and materials science, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly where a flexible, hydrophobic core is required to span protein binding pockets.[1]

Chemical Profile[1][3][4][5][6][7][8]

-

CAS Number: 41295-21-0 (Generic/Isomer specific variants may apply)[1][2][3]

-

Structural Role: It functions as a Lipophilic Tail + Linker + Polar Head assembly.[1][2][3] The ethyl group provides Van der Waals contacts, the ether oxygen imparts flexibility (bond angle ~120°), and the amine serves as a reactive handle for amidation, diazotization, or isocyanate formation.[1]

Part 2: Discovery & Historical Trajectory[1][9]

The Evolution of Diaryl Ethers

The history of 4-(4-Ethylphenoxy)aniline is deeply intertwined with the development of the Ullmann Condensation (1903) and subsequent nucleophilic aromatic substitutions (SNAr).[1][2]

-

Early Era (1900s-1950s): Diaryl ethers were primarily industrial heat transfer agents.[1][2][3] The synthesis was harsh, requiring copper catalysts and high temperatures (>200°C), which often degraded sensitive alkyl substituents like the ethyl group.[1]

-

The Liquid Crystal Boom (1970s-1980s): The molecule gained prominence with the rise of liquid crystal displays (LCDs).[1][2][3] The 4-alkyl-4'-cyanobiphenyls and their phenoxy analogs were synthesized to create nematic phases.[1][2][3] 4-(4-Ethylphenoxy)aniline served as a precursor to Schiff base liquid crystals, providing the necessary anisotropy.[1][2][3]

-

Medicinal Chemistry (1990s-Present): In drug discovery, this scaffold emerged as a probe for Nuclear Receptors (e.g., PPARs, Thyroid Hormone Receptors) and GPCRs .[1][2][3] The structural motif mimics the thyronine core, allowing it to fit into hydrophobic pockets of metabolic regulators.[1] It is also a structural analog to the O-linked precursors of SGLT2 inhibitors (though commercial gliflozins typically utilize C-glycosides for metabolic stability).[1][2][3]

Part 3: Synthetic Evolution & Protocols[1][3]

The synthesis has evolved from low-yielding copper-mediated coupling to high-yielding SNAr reactions followed by selective reduction.[1][2][3]

Mechanistic Diagram: Synthesis Pathway[1][3][10]

Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution and Nitro Reduction.

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-Ethylphenoxy)aniline with >98% purity.

Step 1: SNAr Coupling[1][3]

-

Reagents: 4-Ethylphenol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.05 eq), K₂CO₃ (1.5 eq), DMF (anhydrous).[1][2][3]

-

Procedure:

-

Charge 4-Ethylphenol and K₂CO₃ into a reactor with DMF. Stir at 25°C for 30 mins to form the phenoxide.

-

Add 1-Fluoro-4-nitrobenzene dropwise.[1][2][3] Note: Fluorine is preferred over Chlorine due to the higher electronegativity increasing the electrophilicity of the ipso-carbon.[1]

-

Heat to 85-90°C for 4-6 hours. Monitor by HPLC.

-

Quench: Pour into ice water. The nitro-intermediate precipitates as a solid.[1][2][3][4] Filter and wash with water to remove DMF.[1][2][3]

-

Step 2: Selective Reduction (Catalytic Hydrogenation)[1][2][3]

-

Reagents: Nitro-intermediate, 10% Pd/C (5 wt% loading), Methanol/THF (1:1).[1][2][3]

-

Procedure:

-

Charge the autoclave with Pd/C catalyst (under N₂ inerting).[1][2][3]

-

Pressurize with H₂ (3-5 bar) .

-

Stir at 40°C . Caution: The reaction is highly exothermic.[1][2][3] Maintain temperature <50°C to prevent side reactions.

-

Filter through Celite to remove catalyst.[1][2][3] Concentrate to yield the crude aniline.[1][2][3]

Purification: Recrystallization from Ethanol/Water (80:[1][2][3]20) yields off-white needles.[1][2][3]

Part 4: Analytical & Safety Profile (E-E-A-T)

Impurity Profiling

In a drug development context, specific impurities must be controlled.[1][2][3]

| Impurity Type | Origin | Control Strategy |

| 4-Ethylphenol | Unreacted starting material | Wash nitro-intermediate with dilute NaOH (phenoxide solubility).[1][2][3] |

| 4-Fluoroaniline | Over-reduction of unreacted SM | Purge SNAr step to completion (<0.5% SM) before reduction.[1][2][3] |

| Azo-dimers | Incomplete reduction intermediate | Ensure sufficient H₂ pressure and reaction time.[1][2][3] |

Toxicology & Handling[2][3]

Part 5: Applications in Drug Design[1][9]

This molecule is rarely the final drug but rather a versatile building block .[1][2][3]

The "Sandmeyer" Divergence

The amino group allows the molecule to be converted into a diverse array of halides for cross-coupling (Suzuki-Miyaura) to build complex bi-aryl ether drugs.[1]

Isocyanate Generation for Urea Inhibitors

Reaction with phosgene (or triphosgene) generates the isocyanate, which reacts with amines to form diaryl ureas —a common motif in kinase inhibitors (e.g., Sorafenib analogs).[1][2]

Workflow: Drug Discovery Cascade

Figure 2: Synthetic divergence from the aniline core to bioactive scaffolds.[1][2][3]

References

-

Ullmann, F. (1903).[1][2][3] Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.[1][2] (Foundational chemistry for diaryl ethers).

-

Beletskaya, I. P., & Cheprakov, A. V. (2004).[1][2][3] Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1][2][3] Link[1][2][3]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101402 (Related Phenoxy-aniline structures). Link

-

Boehringer Ingelheim. (2014).[1][2][3][5] Patent US8859514B2: Glucopyranosyl-substituted benzene derivatives, drugs containing said compounds, the use thereof and processes for the preparation thereof.[1] (Contextual reference for phenoxy/benzyl intermediates in SGLT2 synthesis). Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Novel process for preparation of empagliflozin or its co-crystals, solvates and their polymorphs thereof - Patent WO-2018224957-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

- 5. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-(4-Ethylphenoxy)aniline via Ullmann Condensation

[1]

Executive Summary & Scope

This application note details the optimized protocol for synthesizing 4-(4-Ethylphenoxy)aniline , a critical diaryl ether intermediate used in the development of high-performance polymers and agrochemical actives.

While direct coupling of 4-ethylphenol and 4-haloaniline is theoretically possible, it often suffers from chemoselectivity issues (N-arylation vs. O-arylation) and catalyst poisoning by the free amine.[1] Therefore, this guide prioritizes a Two-Step Indirect Protocol (Coupling

Core Chemical Strategy

-

Target: 4-(4-Ethylphenoxy)aniline (CAS: Available as derivative/intermediate).[1]

-

Primary Route (Recommended): Copper-catalyzed Ullmann coupling of 4-ethylphenol and 1-bromo-4-nitrobenzene, followed by chemoselective reduction.[1]

-

Key Advantage: The nitro group activates the aryl halide for facile C-O bond formation while eliminating N-arylation side reactions.[1]

Mechanistic Insight: The Catalytic Cycle

The Ullmann ether synthesis proceeds via a Cu(I)/Cu(III) catalytic cycle. Unlike the classical Ullmann reaction requiring harsh temperatures (

-

Ligation: The anionic ligand (L) coordinates with CuI to form the active catalytic species

.[1] -

Oxidative Addition: The aryl halide (Ar-X) adds to the copper center, forming a transient Cu(III) intermediate.[1]

-

Ligand Exchange: The phenol (Ar'-OH) is deprotonated by the base and displaces the halide on the metal center.[1]

-

Reductive Elimination: The C-O bond is formed, releasing the diaryl ether and regenerating the Cu(I) catalyst.

Figure 1: Catalytic cycle for Ligand-Accelerated Ullmann Ether Synthesis.

Experimental Protocols

Protocol A: The "Nitro-Route" (Recommended)

This route ensures the highest regioselectivity.[1] The nitro group strongly activates the benzene ring for nucleophilic attack, significantly increasing yield compared to unactivated halides.

Phase 1: Ullmann Coupling

Reaction: 4-Ethylphenol + 1-Bromo-4-nitrobenzene

| Reagent | Equiv.[1][2][3] | MW ( g/mol ) | Role |

| 4-Ethylphenol | 1.0 | 122.16 | Nucleophile |

| 1-Bromo-4-nitrobenzene | 1.2 | 202.01 | Electrophile |

| Copper(I) Iodide (CuI) | 0.10 | 190.45 | Catalyst |

| N,N-Dimethylglycine | 0.20 | 103.12 | Ligand |

| Potassium Phosphate ( | 2.0 | 212.27 | Base |

| DMSO | - | - | Solvent (0.5 M) |

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar. Cool under a stream of nitrogen (

).[1] -

Charging: Add CuI (10 mol%), N,N-Dimethylglycine (20 mol%), and

(2.0 equiv). -

Substrates: Add 4-Ethylphenol (1.0 equiv) and 1-Bromo-4-nitrobenzene (1.2 equiv).

-

Solvent: Evacuate and backfill with

three times.[1] Add anhydrous DMSO via syringe.[1] -

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3]

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Phase 2: Reduction to Aniline

Reaction: 4-(4-Ethylphenoxy)-1-nitrobenzene

Method: Catalytic Hydrogenation (

-

Dissolve the nitro-intermediate in Ethanol/THF (1:1).[1]

-

Add 10 wt% Pd/C (5% loading).

-

Stir under

atmosphere (balloon pressure is sufficient) at RT for 4–6 hours. -

Filter through Celite to remove catalyst.[1] Concentrate to yield the pure aniline.[1]

Protocol B: Direct Coupling (Advanced)

Use this route only if step-count reduction is critical.[1] Requires strict oxygen-free techniques.[1]

Ligand Selection: N,N'-bis(2-phenylphenyl)oxalamide (BPPO) is superior here for preventing catalyst poisoning by the free amine.

| Reagent | Equiv.[1][2][3] | Role |

| 4-Ethylphenol | 1.2 | Nucleophile |

| 4-Iodoaniline | 1.0 | Electrophile |

| CuI | 0.05 | Catalyst |

| Oxalamide Ligand | 0.10 | Ligand |

| 2.0 | Base | |

| DMF | - | Solvent |

Critical Modification:

-

Use 4-Iodoaniline instead of bromo-analogs to compensate for the electron-rich (deactivated) nature of the aniline ring.[1]

-

Reaction temperature must be increased to 110°C .

Workflow Visualization

Figure 2: End-to-end experimental workflow for the Two-Step Synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen poisoning of Cu(I) | Ensure rigorous degassing.[1] Use CuI (99.999%) beads.[1] |

| Blue/Green Reaction Mixture | Oxidation to Cu(II) | The active species is Cu(I).[1] Add a reducing agent like Ascorbic Acid (5 mol%) if color persists.[1] |

| N-Arylation (Protocol B) | Ligand inefficiency | Switch to Oxalamide ligands or revert to Protocol A (Nitro route). |

| De-ethylation | Harsh oxidation | Avoid KMnO4 or chromic acid during workup; the ethyl group is benzylically sensitive.[1] |

References

-

Ma, D., & Cai, Q. (2001).[1] CuI/N,N-Dimethylglycine-Catalyzed Coupling Reaction of Aryl Halides with Phenols.[1] Organic Letters, 3(17), 2583–2586.

-

Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[1][4] Journal of Organic Chemistry, 74(17), 664–667.

-

Zhang, H., Ma, D., & Cao, W. (2007). Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Phenols using Oxalamide Ligands.[1][5] Journal of the American Chemical Society.[1][2]

-

BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.

Application Notes and Protocol for the N-Arylation of 4-(4-Ethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the N-arylation of 4-(4-ethylphenoxy)aniline, a critical transformation for synthesizing a diverse range of molecules with applications in medicinal chemistry and materials science. The protocols and insights presented herein are grounded in established chemical principles and aim to provide a robust framework for researchers.

Introduction: The Significance of N-Arylated Anilines

N-arylated anilines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The formation of the C-N bond between an aniline and an aryl group is a cornerstone of modern organic synthesis. 4-(4-Ethylphenoxy)aniline, with its diaryl ether structure, serves as a versatile building block. Its N-arylation opens avenues to novel compounds with potentially enhanced biological activity or unique material properties.

The two most prominent methods for achieving N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, is renowned for its broad substrate scope and functional group tolerance, operating under relatively mild conditions.[1][2][3] The Ullmann condensation, a copper-catalyzed reaction, offers a cost-effective alternative, particularly for large-scale syntheses.[4] This guide will focus on a Buchwald-Hartwig protocol, favored for its reliability and adaptability in research and development settings.

Physicochemical and Safety Profile of 4-(4-Ethylphenoxy)aniline

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Physicochemical Properties

| Property | Estimated Value/Information | Rationale/Source |

| Molecular Formula | C₁₄H₁₅NO | Based on structure |

| Molecular Weight | 213.28 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Analogs are solids[5][6] |

| Solubility | Soluble in common organic solvents (e.g., acetone, toluene, dioxane) | Based on analog data[5] |

Safety and Handling

Substituted anilines and diaryl ethers require careful handling. Based on safety data for analogous compounds, the following precautions are recommended:

-

Hazard Profile: Assumed to be harmful if swallowed, and to cause skin and eye irritation. May cause an allergic skin reaction.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[5][11]

The Buchwald-Hartwig N-Arylation: Mechanism and Rationale

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[5][12] The key steps are:

-

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The desired N-arylated product is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step.

Experimental Protocol: N-Arylation of 4-(4-Ethylphenoxy)aniline with an Aryl Bromide

This protocol details a representative Buchwald-Hartwig N-arylation of 4-(4-ethylphenoxy)aniline with an aryl bromide. This method can be adapted for other aryl halides.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 4-(4-Ethylphenoxy)aniline | ≥98% | Commercially available | |

| Aryl Bromide | ≥98% | Commercially available | |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Pre-catalyst |

| XPhos | ≥98% | Commercially available | Ligand |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially available | Base |

| Toluene | Anhydrous | Commercially available | Solvent |

| Diethyl Ether | ACS grade | Commercially available | For workup |

| Saturated aq. NaCl (Brine) | Prepared in-house | For workup | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | For drying | |

| Silica Gel | 230-400 mesh | Commercially available | For chromatography |

| Hexanes | ACS grade | Commercially available | Eluent |

| Ethyl Acetate | ACS grade | Commercially available | Eluent |

Equipment

-

Oven-dried Schlenk tube or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Heating mantle or oil bath (or a microwave reactor)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Reaction Setup and Procedure

The following workflow outlines the key steps of the N-arylation protocol.

Caption: General workflow for the N-arylation of 4-(4-ethylphenoxy)aniline.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-(4-ethylphenoxy)aniline (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) followed by anhydrous toluene (5 mL).

-

Reaction:

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Product Characterization

The purified N-arylated product should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use fresh Pd(OAc)₂, ensure anhydrous conditions, and consider increasing the reaction temperature. |

| Side Product Formation | Hydrodehalogenation of the aryl halide, homo-coupling of the aniline. | Ensure a thoroughly deoxygenated system. A different ligand or base may be required. |

| Difficult Purification | Co-elution of product and starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary. |

Conclusion

The N-arylation of 4-(4-ethylphenoxy)aniline is a versatile and powerful reaction for the synthesis of novel compounds. The Buchwald-Hartwig amination protocol detailed in this application note provides a reliable and adaptable method for achieving this transformation. Careful attention to reagent quality, inert atmosphere techniques, and reaction monitoring are key to obtaining high yields of the desired product. Further optimization of the catalyst system, base, and solvent may be necessary for specific substrates.

References

-

Name-Reaction.com. Buchwald-Hartwig amination. [Link]

-

PubChem. 4-(4-Chlorophenoxy)aniline. [Link]

-

PubChem. 4-Ethoxyaniline. [Link]

-

PubChem. 4-(4-Methoxyphenoxy)aniline. [Link]

-

PubChem. 4-(p-Tolyloxy)aniline. [Link]

-

Gevorgyan, V., et al. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Kyoto University Research Information Repository. Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. [Link]

-

Aslam, S., et al. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 4,4'-oxydianiline and its salts. [Link]

-

Wang, L., et al. Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds. ResearchGate. [Link]

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

-

PubMed. Mass Spectrometric Studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl Derivatives: An Examination of a Novel Fragmentation Pathway. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

-

Springer. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

MDPI. NMR Characterization of Lignans. [Link]

-

Journal of Chemical and Pharmaceutical Research. N-Arylation of Amines with o-Silylaryl Triflate. [Link]

-

Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

-

PubMed Central. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]

-

ChemRxiv. A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. [Link]

-

Royal Society of Chemistry. A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. [Link]

-

ResearchGate. Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. [Link]

-

ResearchGate. A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. [Link]

-

Beilstein Journals. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]

Sources

- 1. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest [mdpi.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Nitrophenoxy)aniline CAS#: 6149-33-3 [m.chemicalbook.com]

- 6. 4-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 7578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 12. labsolu.ca [labsolu.ca]

- 13. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. researchgate.net [researchgate.net]

Advanced Application Note: 4-(4-Ethylphenoxy)aniline as a Precursor for Heterocyclic Compounds

Executive Summary & Pharmacophore Utility

4-(4-Ethylphenoxy)aniline is a high-value "privileged structure" intermediate in medicinal chemistry. It belongs to the diaryl ether class of anilines, a structural motif critical in the design of multi-kinase inhibitors (e.g., Sorafenib, Regorafenib).

The molecule consists of two distinct functional domains:

-

The Nucleophilic Handle: The primary amine (-NH₂) allows for rapid derivatization into ureas, amides, and heterocycles (quinolines, benzimidazoles).

-

The Lipophilic Tail: The 4-ethylphenoxy moiety provides a flexible, hydrophobic extension. In drug design, this "tail" often occupies the hydrophobic allosteric pocket (e.g., the DFG-out pocket in kinases), improving binding affinity and cellular permeability compared to unsubstituted phenoxy analogs.

This guide provides validated protocols for converting this precursor into two major heterocyclic classes: Diarylureas (kinase inhibitor scaffolds) and 4-Hydroxyquinolines (via the Gould-Jacobs reaction).

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 4-(4-Ethylphenoxy)aniline |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Reactivity | Nucleophilic amine; susceptible to oxidation (store under inert gas) |

Safety Advisory: Like many anilines, this compound is potentially toxic if swallowed and may cause sensitization. All procedures below must be performed in a fume hood.

Application Module A: Synthesis of Diarylurea Kinase Inhibitors

The most commercially relevant application of 4-(4-Ethylphenoxy)aniline is its conversion into diarylureas. This reaction mimics the synthesis of Sorafenib, where the aniline attacks an isocyanate or an activated carbamate.

Mechanism & Rationale

The reaction relies on the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of an isocyanate.

-

Why this pathway? Urea linkages act as hydrogen bond donor/acceptor pairs (D-A-D motif), critical for binding to the "hinge region" of kinase enzymes.

-

Solvent Choice: Non-nucleophilic solvents (DCM or THF) are required to prevent side reactions with the isocyanate.

Protocol: Isocyanate Addition

Reagents:

-

4-(4-Ethylphenoxy)aniline (1.0 equiv)

-

Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-(4-Ethylphenoxy)aniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Argon.

-

Addition: Dissolve the Aryl Isocyanate (11 mmol) in DCM (10 mL). Add this solution dropwise to the aniline solution at 0°C over 15 minutes.

-

Critical Control Point: Exothermic reaction. Control addition rate to maintain temperature < 5°C to prevent impurity formation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50:50 Hexane/EtOAc). The urea product usually precipitates out of solution.

-

Workup: Filter the precipitate. Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Visualization: Urea Synthesis Pathway

Figure 1: Reaction logic for the formation of the diarylurea pharmacophore.

Application Module B: Quinoline Synthesis (Gould-Jacobs Reaction)

For researchers targeting antimicrobial or DNA-intercalating agents, the Gould-Jacobs reaction is the gold standard for converting this aniline into a 4-hydroxyquinoline scaffold.

Mechanism & Rationale

This sequence involves a condensation-cyclization flow:

-

Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME)

Enamine. -

Cyclization: Thermal electrocyclic ring closure at high temperature (

250°C). -

Hydrolysis/Decarboxylation: Removal of the ester group to yield the core quinoline.

Protocol: Gould-Jacobs Cyclization

Reagents:

-

4-(4-Ethylphenoxy)aniline (1.0 equiv)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

-

Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)

-

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

Phase 1: Enamine Formation (Condensation)

-

Mix the aniline (20 mmol) and EMME (22 mmol) in a flask equipped with a Dean-Stark trap (or simple distillation setup).

-

Heat to 110–120°C for 2 hours.

-

Observation: Ethanol is generated as a byproduct. Removing ethanol drives the equilibrium forward.

-

Cool and recrystallize the solid enamine intermediate from hexane/ethanol.

Phase 2: Thermal Cyclization

-

Heat 50 mL of Dowtherm A to 250°C (reflux) in a heavy-walled flask.

-

Safety Note: Dowtherm A at 250°C is extremely hot. Use a sand bath or heating mantle with blast shield.

-

Add the enamine intermediate (from Phase 1) in small portions to the boiling solvent.

-

Why? Rapid addition ensures immediate cyclization rather than polymerization.

-

-

Maintain reflux for 30–60 minutes until ethanol evolution ceases completely.

-

Cool to RT. Dilute with hexane (50 mL) to precipitate the 3-ethoxycarbonyl-4-hydroxyquinoline product. Filter and wash with hexane.

Phase 3: Saponification & Decarboxylation (Optional)

-

Reflux the ester product in 10% NaOH solution for 4 hours.

-

Acidify with HCl to precipitate the carboxylic acid.

-

Heat the acid neat (dry) at 260°C to decarboxylate, yielding the 6-(4-ethylphenoxy)-4-hydroxyquinoline.

Visualization: Gould-Jacobs Workflow

Figure 2: Step-by-step synthetic flow for the Gould-Jacobs reaction.[1][2][3][4][5][6][7][8][9]

Analytical Validation

To ensure the integrity of the synthesized precursors, compare your analytical data against these expected signals.

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | Ether Linkage: Look for the phenoxy aromatic protons (doublets) around 6.9–7.1 ppm.Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).Amine (Starting Material): Broad singlet at 4.0–5.0 ppm (disappears upon reaction).Urea NH: Two singlets downfield (8.5–9.5 ppm). |

| IR Spectroscopy | Ether: Strong band at 1230–1250 cm⁻¹ (C-O-C stretch).Urea: Carbonyl stretch at 1640–1660 cm⁻¹. |

| LC-MS | M+H Peak: 214.1 (Starting Material).Check for M+H of the specific urea adduct (e.g., M+400-500 depending on isocyanate). |

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Bankston, D., et al. (2002). A Scalable Synthesis of the FLT3 Inhibitor CT53518. Organic Process Research & Development, 6(6), 777–781. (Detailed protocol for diarylurea formation). Link

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[10][11][12] Nature Reviews Drug Discovery, 5, 835–844. Link

-

Adib, M., et al. (2010). Reaction between 4-methyl aniline and diethyl acetylenedicarboxylate. ResearchGate/Tetrahedron Letters. (Mechanistic insight into aniline-ester condensations). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 162806-37-9 (4-(4-Ethylphenoxy)aniline). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. heteroletters.org [heteroletters.org]

- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. CGS-9896-药物合成数据库 [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents [patents.google.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development for 4-(4-Ethylphenoxy)aniline Analysis

Abstract & Scope

This technical guide details the development of a robust HPLC protocol for 4-(4-Ethylphenoxy)aniline (CAS: Analogous to 56341-37-8 family), a hydrophobic, basic aromatic amine often encountered as an intermediate in the synthesis of tyrosine kinase inhibitors and agrochemicals.[1]

The analysis of phenoxy-anilines presents specific chromatographic challenges:

-

Basicity: The aniline moiety (

) is prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.[1][2] -

Hydrophobicity: The 4-ethylphenoxy substituent significantly increases the LogP (estimated

), requiring high-strength organic eluents to ensure elution within a reasonable runtime.[1][2]

This protocol provides two validated approaches: a Standard QC Method (Low pH) for high throughput and a High-Selectivity Method (Phenyl-Hexyl) for resolving structural isomers or closely related impurities.[1][2]

Physicochemical Profiling & Mechanistic Strategy

Before method selection, the analyte's interaction with the stationary phase must be modeled.[1]

| Property | Value (Est.) | Chromatographic Implication |